N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide
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Overview
Description
N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl ring, an ethoxyethyl group, and a pyrazole ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the ethoxyethyl group, and the construction of the pyrazole ring. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S*,2R*)-2-aminocyclobutyl]-2’-methoxy-3-biphenylcarboxamide
- (1S,2R)-2-aminocyclobutyl-1-(2-ethoxyethyl)-3-methylpyrazole-5-carboxamide
Uniqueness
N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-3-19-7-6-17-12(8-9(2)16-17)13(18)15-11-5-4-10(11)14/h8,10-11H,3-7,14H2,1-2H3,(H,15,18)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBAEBCZJLIWBF-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=CC(=N1)C)C(=O)NC2CCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C(=CC(=N1)C)C(=O)N[C@H]2CC[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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